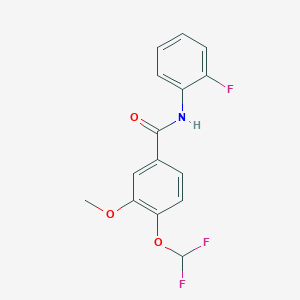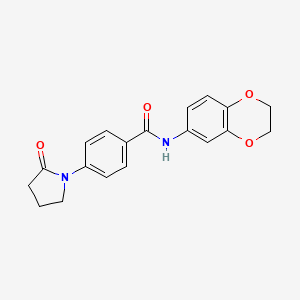![molecular formula C17H16FNO2 B4721620 N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide](/img/structure/B4721620.png)
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide
Descripción general
Descripción
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide, also known as FPEPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEPA is a small molecule that belongs to the class of acrylamides and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to inhibit the activity of HDAC6, a histone deacetylase enzyme that plays a role in cancer cell proliferation. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has also been shown to bind to the dopamine transporter and inhibit its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth. In neuronal cells, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to protect against oxidative stress and inflammation, improve cognitive function, and enhance neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields. However, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide also has several limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the complex synthesis process and low yield of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide may make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for cancer and neurodegenerative diseases, and the exploration of its mechanism of action and biochemical effects. Additionally, the development of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide is a novel compound with potential applications in various fields, including medicinal chemistry and neuroscience. The synthesis of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide is a complex process that requires careful attention to reaction conditions and purification methods. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to have potent anticancer activity and neuroprotective effects, but its mechanism of action is not fully understood. Further research is needed to fully explore the potential of N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide as a therapeutic agent and to develop more efficient synthesis methods and analogs.
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has been shown to have potent anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. N-[2-(2-fluorophenoxy)ethyl]-3-phenylacrylamide has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-[2-(2-fluorophenoxy)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-4-5-9-16(15)21-13-12-19-17(20)11-10-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQGZWPQKPVGBR-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4721538.png)
![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide](/img/structure/B4721544.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B4721551.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-(4-chloro-2-methylphenoxy)butanamide](/img/structure/B4721557.png)
![4-(2-methyl-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4721565.png)
![3-butoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4721570.png)

![4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4721588.png)

![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4721598.png)
![N-[3-(4-fluorophenyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4721604.png)
![2-[1-(2-furoyl)-3-oxodecahydro-2-quinoxalinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4721605.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4721612.png)
